molecular formula C10H14N2O2 B189095 2-Tert-butyl-5-nitroaniline CAS No. 103392-84-3

2-Tert-butyl-5-nitroaniline

Cat. No. B189095
Key on ui cas rn: 103392-84-3
M. Wt: 194.23 g/mol
InChI Key: WDAPBIPOUWCMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642624B2

Procedure details

To H2SO4 (98%, 389 mL) in a 500 mL 3-neck flask was added 2-tert-butyl aniline (40.6 mL). The reaction was cooled to −10° C. and KNO3 in 3.89 g aliquots was added every 6 min for a total of 10 aliquots. Tried to maintain temperature at −5° C. to −10° C. After final addition of KNO3, stirred the reaction for five min then it was poured onto ice (50 g). The black mix was diluted with H2O and extracted with EtOAc. The aqueous layer was basified with solid NaOH slowly then extracted with EtOAc (2×). The combined organic layers were washed with 6N NaOH and then with a mix of 6N NaOH and brine, dried over Na2SO4, filtered and concentrated in vacuo to obtain crude 2-tert-butyl-5-nitro-aniline as a dark red-black oil which solidified when standing at RT. The crude material was triturated with about 130 mL hexanes. After decanting the hexanes, the material was dried to obtain a dark-red black solid.
Name
Quantity
389 mL
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]([C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1[NH2:12])([CH3:9])([CH3:8])[CH3:7].[N+:17]([O-])([O-:19])=[O:18].[K+]>O>[C:6]([C:10]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=1[NH2:12])([CH3:9])([CH3:7])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
389 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
40.6 mL
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=CC=C1
Step Two
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Tried to maintain temperature at −5° C. to −10° C
CUSTOM
Type
CUSTOM
Details
the reaction for five min
Duration
5 min
ADDITION
Type
ADDITION
Details
it was poured onto ice (50 g)
ADDITION
Type
ADDITION
Details
The black mix
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with 6N NaOH
ADDITION
Type
ADDITION
Details
with a mix of 6N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.